An In-Depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-1H-indazol-3-ol
An In-Depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-dichloro-1H-indazol-3-ol is a halogenated heterocyclic compound belonging to the indazole family, a class of molecules of significant interest in medicinal chemistry. The indazole scaffold is a recognized "privileged structure," known to bind to a variety of biological targets, particularly protein kinases.[1][2] The introduction of chlorine atoms and a hydroxyl group to the indazole core is anticipated to significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-dichloro-1H-indazol-3-ol, detailing the experimental and in silico methodologies for their determination. While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization, grounded in established scientific protocols and the analysis of structurally related compounds.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally define its structure. 4,6-dichloro-1H-indazol-3-ol consists of a bicyclic indazole core, with chlorine atoms substituted at positions 4 and 6 of the benzene ring, and a hydroxyl group at position 3 of the pyrazole ring.
Molecular Formula: C₇H₄Cl₂N₂O
Molecular Weight: 203.03 g/mol
Chemical Structure:
Figure 1: Chemical Structure of 4,6-dichloro-1H-indazol-3-ol. This diagram illustrates the arrangement of atoms and bonds in the molecule, including the key chloro and hydroxyl substitutions on the indazole core.
It is important to note that 1H-indazol-3-ol can exist in tautomeric forms, including the 1,2-dihydro-3H-indazol-3-one form. The predominant tautomer can be influenced by the solvent and solid-state packing forces.
Synthesis Pathway
While a specific, optimized synthesis for 4,6-dichloro-1H-indazol-3-ol is not prominently described in the literature, a plausible and robust synthetic route can be proposed based on established indazole synthesis methodologies, particularly the Jacobson indazole synthesis.[3] This method involves the cyclization of an N-nitroso derivative of an appropriately substituted o-toluidine.
A potential synthetic pathway is outlined below:
Figure 2: Proposed Synthesis Workflow for 4,6-dichloro-1H-indazol-3-ol. This diagram outlines a potential multi-step synthesis beginning with 2,4-dichloro-6-methylaniline and proceeding through acetylation, nitrosation, and a final Jacobson cyclization to yield the target compound.
Expertise in Practice: The choice of the Jacobson route is strategic as it allows for the formation of the indazole ring from a readily available substituted aniline. The reaction conditions for each step, particularly the nitrosation and cyclization, would require careful optimization to manage potential side reactions and maximize the yield of the desired product. The purification of the final compound would likely involve recrystallization or column chromatography.
Core Physicochemical Properties and Their Importance in Drug Development
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate.[4] They govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
| Physicochemical Property | Predicted/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | Not available (Predicted to be high) | Indicates purity and stability of the solid form. A sharp melting point is characteristic of a pure crystalline solid.[5] |
| Aqueous Solubility (µg/mL) | Not available (Predicted to be low) | Crucial for oral absorption; a drug must dissolve to be absorbed. Poor solubility can lead to low bioavailability.[6] |
| pKa | Not available (Predicted to be acidic) | Determines the ionization state of the molecule at different physiological pH values, which affects solubility, permeability, and target binding.[7] |
Table 1: Key Physicochemical Properties of 4,6-dichloro-1H-indazol-3-ol and Their Relevance.
Melting Point
The melting point is a fundamental property that provides insights into the purity and solid-state stability of a compound. A sharp and high melting point is generally indicative of a pure and stable crystalline form.
Experimental Protocol: Capillary Melting Point Determination (Based on USP <741>) [8][9]
-
Sample Preparation: A small amount of the dry, powdered 4,6-dichloro-1H-indazol-3-ol is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Self-Validation: The protocol's validity is ensured by calibrating the apparatus with certified reference standards that have melting points bracketing the expected range of the test compound. The determination should be repeated at least twice to ensure reproducibility.
Aqueous Solubility
Aqueous solubility is a critical factor for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[6] Poor solubility can lead to low and variable bioavailability. Both kinetic and thermodynamic solubility are important to assess.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method) [11]
-
Sample Preparation: An excess amount of solid 4,6-dichloro-1H-indazol-3-ol is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Figure 3: Thermodynamic Solubility Determination Workflow. This diagram shows the sequential steps involved in the shake-flask method for measuring the equilibrium solubility of a compound.
Trustworthiness of the Protocol: This method is considered the "gold standard" for solubility determination as it measures the true equilibrium solubility. The use of a calibrated HPLC method for quantification ensures accuracy and precision.
pKa (Ionization Constant)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[7] The ionization state of a drug affects its solubility, lipophilicity, and ability to permeate biological membranes. For 4,6-dichloro-1H-indazol-3-ol, the acidic proton of the hydroxyl group and the acidic/basic nature of the indazole ring nitrogens will contribute to its pKa values.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of 4,6-dichloro-1H-indazol-3-ol is dissolved in a suitable solvent (often a co-solvent system like methanol-water).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection points of the curve or by analyzing the half-neutralization points.
Causality in Experimental Choice: Potentiometric titration is a direct and reliable method for determining pKa. It is based on the fundamental principles of acid-base chemistry and provides accurate pKa values when the compound is sufficiently soluble in the titration medium.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-H and O-H protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4,6-disubstitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, providing further confirmation of the overall structure.
Protocol for NMR Analysis:
-
Sample Preparation: A few milligrams of 4,6-dichloro-1H-indazol-3-ol are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Spectral Interpretation: The chemical shifts, integration of signals, and coupling constants are analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[13]
-
Expected Molecular Ion: For 4,6-dichloro-1H-indazol-3-ol, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.
Protocol for LC-MS Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: The solution is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The compound is separated from any impurities by the LC column before being ionized and detected by the mass spectrometer.[14]
-
Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are analyzed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15]
-
Expected Absorptions: The IR spectrum of 4,6-dichloro-1H-indazol-3-ol would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as absorptions corresponding to the aromatic C-H and C=C bonds, and the C-Cl bonds.
Protocol for ATR-FTIR Analysis:
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.[16]
-
Data Acquisition: The IR spectrum is recorded.
-
Spectral Interpretation: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Biological and Drug Development Context
The indazole scaffold is a key feature in many approved and investigational drugs, particularly in the field of oncology.[17] Indazole-containing molecules are known to act as inhibitors of various protein kinases by competing with ATP for binding to the kinase active site.[2]
The 4,6-dichloro substitution pattern on the indazole ring is of particular interest. The chlorine atoms can engage in halogen bonding and other interactions within the target protein's binding pocket, potentially enhancing binding affinity and selectivity. The 3-hydroxyl group can act as a hydrogen bond donor and/or acceptor, further anchoring the molecule to its biological target.
Potential Kinase Targets: Based on the structure-activity relationships of other substituted indazoles, 4,6-dichloro-1H-indazol-3-ol could potentially inhibit kinases such as:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)[18]
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Aurora Kinases[1]
The precise biological activity would need to be determined through in vitro screening against a panel of kinases and subsequent cell-based assays.
Conclusion
While 4,6-dichloro-1H-indazol-3-ol is a compound with limited publicly available data, this in-depth technical guide provides a comprehensive framework for its synthesis and physicochemical characterization. By employing the established and robust protocols detailed herein, researchers and drug development professionals can systematically evaluate its key properties. Understanding the melting point, solubility, pKa, and spectroscopic profile is essential for assessing its potential as a drug candidate and for guiding further optimization efforts. The presence of the indazole core, combined with the specific chloro and hydroxyl substitutions, suggests that this molecule is a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.
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